![molecular formula C18H21N5O4 B5203111 1-(2-cyanoethyl)-N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5203111.png)
1-(2-cyanoethyl)-N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid” is a research chemical . It has a molecular weight of 316.27 and a molecular formula of C14H12N4O5 .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 577.8±50.0 °C and a predicted density of 1.44±0.1 g/cm3 . The pKa is predicted to be 3.23±0.36 .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
- Anti-Inflammatory Agents : Researchers explore the anti-inflammatory potential of this compound. Its structural features may inhibit specific pathways involved in inflammation, making it a candidate for drug development .
- Anticancer Properties : Investigations focus on its cytotoxic effects against cancer cells. The compound’s nitrophenyl moiety could interfere with cellular processes, making it a potential anticancer agent.
Materials Science and Organic Electronics
- Organic Semiconductors : Due to its π-conjugated system, this compound can serve as an organic semiconductor. Researchers study its charge transport properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
- Electroluminescent Materials : The compound’s unique structure may enable electroluminescence. It could find use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemical Synthesis and Catalysis
- Building Block for Heterocyclic Synthesis : Chemists utilize this compound as a building block for constructing more complex heterocycles. Its pyrazole core provides a versatile starting point for diverse synthetic pathways.
- Transition Metal Complexes : Researchers explore its coordination chemistry with transition metals. These complexes may exhibit catalytic activity in various reactions.
Pharmacokinetics and Metabolism Studies
- Metabolite Identification : Scientists investigate the metabolic fate of this compound in vivo. Understanding its biotransformation pathways aids in drug development and safety assessments.
- Pharmacokinetic Properties : Researchers analyze its absorption, distribution, metabolism, and excretion (ADME) properties to predict its behavior in the human body.
Photodynamic Therapy (PDT)
- Photosensitizer : The compound’s nitrophenyl group could serve as a photosensitizer in PDT. PDT is a cancer treatment that involves light activation of a photosensitizer to generate reactive oxygen species, selectively damaging tumor cells.
Agrochemicals and Pesticides
- Herbicides or Fungicides : Researchers explore its potential as an agrochemical. Its unique structure may allow for selective herbicidal or fungicidal activity.
properties
IUPAC Name |
1-(2-cyanoethyl)-N,N-diethyl-3-(4-methoxy-3-nitrophenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-4-21(5-2)18(24)14-12-22(10-6-9-19)20-17(14)13-7-8-16(27-3)15(11-13)23(25)26/h7-8,11-12H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSQJBXLUUMLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC(=C(C=C2)OC)[N+](=O)[O-])CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanoethyl)-N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.